N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline

Descripción general

Descripción

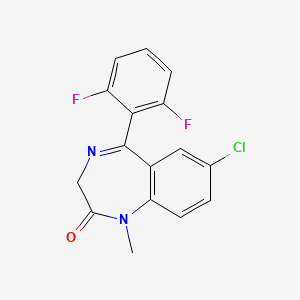

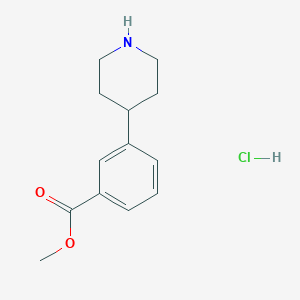

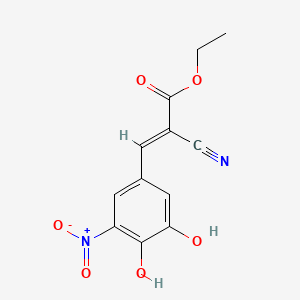

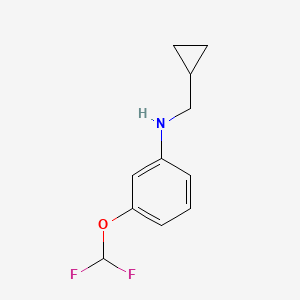

“N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline” is a compound that contains an aniline group, which is an amino group attached to a phenyl group, a difluoromethoxy group, which is a methoxy group where two of the hydrogen atoms have been replaced by fluorine, and a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with an amino group (NH2) and a difluoromethoxy group (OCHF2) attached. The amino group would also be bonded to a cyclopropylmethyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing aniline groups are often involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the difluoromethoxy group could potentially increase the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline and its derivatives find applications in various chemical synthesis processes. For instance, palladium-catalyzed C–N cross-coupling reactions are essential for synthesizing anilines and aniline derivatives, which are pivotal in chemical research. The development of versatile catalysts has enhanced the adoption of these methods in synthesizing heterocycles, medicinally relevant compounds, natural products, organic materials, and catalysts (Ruiz-Castillo & Buchwald, 2016). Additionally, the iron-catalyzed tandem isomerization/hydrosilylation reaction of allylic alcohols with amines, involving anilines, demonstrates a method for synthesizing N-alkylated anilines under mild conditions (Li et al., 2014).

Electroactive Materials and Anticorrosive Applications

Aniline oligomers, closely related to aniline derivatives, are extensively researched for their well-defined structure, good solubility, and electroactivity. These properties are leveraged in synthesizing novel electroactive materials. For instance, the synthesis of N,N‘-bis(4‘-(3-triethoxysilylpropyl-ureido)phenyl)-1,4-quinonenediimine (TSUPQD) demonstrates the incorporation of aniline trimer into silica frameworks, offering potential applications in electrochemical devices (Guo et al., 2007). Similarly, aniline-containing electroactive siliceous hybrid materials like N-(3-triethoxysilylpropylureido) aniline tetramer (TESPAT) have shown significant anticorrosive properties on metallic surfaces (Gu et al., 2015).

Photocatalysis and Sensor Applications

N-cyclopropylaniline derivatives, which share structural similarities with N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline, are used to probe the oxidative properties of photosensitizers. This application is particularly relevant in environmental science, where these compounds help understand the mechanisms of photochemical reactions in aqueous solutions (Pflug et al., 2019). Additionally, poly(aniline) derivatives have been utilized in sensor applications, leveraging their pH-dependent properties for nonenzymatic glucose sensing (Shoji & Freund, 2001).

Mecanismo De Acción

Target of Action

Anilines and their derivatives are often used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers . The specific targets of “N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline” would depend on its specific use and the context in which it is applied.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, anilines can undergo reactions such as N-difluoromethylation or N-cyclopropylation , which could potentially modify the function of target molecules.

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its specific targets and mode of action. For example, anilines can participate in reactions involving difluorocarbene or cyclopropylboronic acid .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the N-difluoromethylation of aniline derivatives can be carried out in the presence of a base , and the N-cyclopropylation of anilines can be performed under air atmosphere .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-9(6-10)14-7-8-4-5-8/h1-3,6,8,11,14H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYTACBUDYIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)